2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole
CAS No.: 1207025-33-9
Cat. No.: VC4356726
Molecular Formula: C19H20N2OS
Molecular Weight: 324.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207025-33-9 |
|---|---|
| Molecular Formula | C19H20N2OS |
| Molecular Weight | 324.44 |
| IUPAC Name | 2-benzylsulfanyl-1-ethyl-5-(4-methoxyphenyl)imidazole |
| Standard InChI | InChI=1S/C19H20N2OS/c1-3-21-18(16-9-11-17(22-2)12-10-16)13-20-19(21)23-14-15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3 |
| Standard InChI Key | CIBUCKPDEYXJKK-UHFFFAOYSA-N |
| SMILES | CCN1C(=CN=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Introduction
Chemical Identity and Structural Characteristics
2-(Benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole (CAS No.: 1207025-33-9) is a substituted imidazole derivative with the molecular formula C₁₉H₂₀N₂OS and a molecular weight of 324.44 g/mol . Its IUPAC name, 2-benzylsulfanyl-1-ethyl-5-(4-methoxyphenyl)imidazole, reflects its structural features:
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A benzylthio group (-S-CH₂-C₆H₅) at position 2 of the imidazole ring.
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An ethyl group (-CH₂CH₃) at position 1.
Key Structural Data
| Property | Value/Descriptor |
|---|---|
| SMILES | CCN1C(=CN=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)OC |
| InChI Key | CIBUCKPDEYXJKK-UHFFFAOYSA-N |
| Topological Polar Surface Area | 60.1 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
The compound’s planar imidazole core enables π-π stacking interactions, while the benzylthio and methoxyphenyl substituents enhance lipophilicity, influencing its pharmacokinetic properties .
Synthesis and Functionalization
Synthetic Routes
While no direct synthesis protocol for this compound is documented in peer-reviewed literature, analogous imidazole derivatives are synthesized via:
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Iodine-Catalyzed Cyclization: One-pot reactions using α-ketoaldehydes, amines, and sulfur sources under oxidative conditions . For example, iodine/H₂O systems catalyze imidazole formation via 2H-azirine intermediates .
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Copper-Catalyzed C–C Bond Cleavage: Cu(OTf)₂ and I₂ mediate cyclization of chalcones and benzylamines, yielding trisubstituted imidazoles .
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Electrochemical Methods: Vinyl azides and benzyl amines undergo electrochemical coupling in the presence of tetrabutylammonium iodide (TBAI) .
A plausible synthesis route for the target compound involves:
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